
Tasipimidine
Overview
Description
Preparation Methods
Tasipimidine and its pharmaceutically acceptable salts, such as the sulfate salt, can be prepared using methods described in patents like WO 2019/106238 . The synthesis involves specific reaction conditions to ensure the stability and efficacy of the compound. Industrial production methods focus on creating a stable, orally deliverable liquid composition that can be easily administered to companion animals .
Chemical Reactions Analysis
Tasipimidine undergoes various chemical reactions, including binding affinity and agonism on different adrenoceptors. It demonstrates full agonism on the human alpha-2A-adrenoceptors with a pEC50 of 7.57, while its agonism on the alpha-2B and alpha-2C-adrenoceptors and the rodent alpha-2D-adrenoceptor is weaker . Common reagents and conditions used in these reactions include inositol monophosphate accumulation assays and intracellular calcium assays . Major products formed from these reactions are related to its agonistic effects on the adrenoceptors .
Scientific Research Applications
Pharmacological Profile
Tasipimidine exhibits a strong binding affinity for the human α2A-adrenoceptors, demonstrating full agonism with a pEC50 of 7.57. It shows weaker agonistic effects on other adrenoceptor subtypes, such as α2B and α2C, and has minimal activity on α1-adrenoceptors . This selectivity underpins its potential therapeutic uses.
Treatment of Situational Anxiety in Dogs
This compound has been developed for alleviating situational anxiety and fear in companion animals, particularly dogs. Its formulation allows for rapid onset of action without significant sedation or ataxia, making it suitable for use in various anxiety-inducing situations .
Table 1: Efficacy of this compound in Canine Anxiety Management
Study | Sample Size | Dosage | Outcome |
---|---|---|---|
50 dogs | 0.25 mg/ml | Significant reduction in anxiety levels observed | |
30 dogs | 30 µg/kg | Reduced propofol requirement by 30% during anesthesia |
Insomnia Treatment in Humans
Recent studies are exploring this compound's efficacy in treating insomnia. A Phase II clinical trial is underway to assess its safety and effectiveness compared to placebo in adults aged 18-65 with insomnia disorder. The expectation is that this compound will promote sleep by decreasing arousal levels .
Table 2: Study Design for Insomnia Treatment
Parameter | Details |
---|---|
Study Type | Double-blind, randomized, placebo-controlled |
Duration | 3 nights treatment |
Primary Outcome Measure | Sleep quality assessed via polysomnography |
Anesthetic Applications
This compound has shown promise as an adjunct in anesthesia protocols for dogs. It reduces the required dosages of anesthetic agents like propofol and isoflurane, which can enhance patient safety and recovery times .
Table 3: Anesthetic-Sparing Effects of this compound
Combination Treatment | Propofol Dose Reduction (%) | Isoflurane MAC Reduction (%) |
---|---|---|
This compound alone | 30% | 19% |
This compound + Methadone | 48% | 35% |
This compound + Methadone + Dexmedetomidine | 50% | Not specified |
Cardiovascular Effects
Research indicates that this compound induces mild to moderate cardiovascular depression, which can be beneficial when incorporated into anesthetic protocols without adverse effects on healthy dogs .
Table 4: Cardiovascular Effects Observed with this compound
Measurement | Baseline Values | Post-Tasipimidine Values |
---|---|---|
Heart Rate (HR) | Normal | Decreased by 20-30% |
Cardiac Output (CO) | Normal | Decreased by ~30% |
Mean Arterial Pressure (MAP) | Normal | Decreased by 10-15% |
Mechanism of Action
Tasipimidine exerts its effects by acting as a selective alpha-2A-adrenoceptor agonist . It binds to these receptors with high affinity, leading to reduced acoustic startle reflex and decreased spontaneous locomotor activity in animal models . The molecular targets and pathways involved include the alpha-2A-adrenoceptors, which play a crucial role in modulating anxiety and fear responses .
Comparison with Similar Compounds
Tasipimidine is unique in its selectivity for the alpha-2A-adrenoceptor compared to other similar compounds. For instance, fadolmidine is another alpha-2-adrenoceptor agonist, but it has a broader receptor profile and different pharmacological effects . Other similar compounds include dexmedetomidine and clonidine, which also target alpha-2-adrenoceptors but with varying degrees of selectivity and efficacy . This compound’s high selectivity for the alpha-2A-adrenoceptor makes it particularly effective for its intended use in situational anxiety and fear in dogs .
Biological Activity
Tasipimidine is a novel compound primarily recognized for its pharmacological activity as a selective α2A-adrenoceptor agonist. It has been developed for the treatment of situational anxiety and fear, particularly in veterinary applications, such as in dogs. This article provides a detailed overview of its biological activity, including pharmacodynamics, pharmacokinetics, case studies, and research findings.
Pharmacodynamics
This compound exhibits a potent and selective agonistic action on the α2A-adrenoceptors, which are crucial in modulating neurotransmitter release in the central nervous system. The compound demonstrates the following key pharmacodynamic properties:
- Binding Affinity : this compound has a high binding affinity for the human α2A-adrenoceptor with a pEC50 of 7.57. It shows weaker agonistic activity on other subtypes, such as α2B (pEC50 = 6.00), α2C (pEC50 = 6.29), and rodent α2D (pEC50 = 6.56) receptors .
- Sedative Effects : In vivo studies have shown that this compound significantly reduces the acoustic startle reflex and spontaneous locomotor activity in rodents, indicating its sedative properties .
- Anxiolytic Action : By inhibiting noradrenaline release from noradrenergic neurons, this compound effectively reduces anxiety and fear responses in experimental models .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Bioavailability : In fasted dogs, this compound exhibits moderate oral bioavailability averaging 60%. The peak plasma concentration occurs approximately 0.5 to 1.5 hours post-administration .
- Distribution : The volume of distribution is notably high at 3 l/kg in dogs, indicating significant penetration into brain tissue, which is essential for its central effects .
- Elimination : The half-life of this compound exceeds that of its antagonist atipamezole, suggesting that effects may reappear after administration of the antidote due to prolonged action .
Anesthetic Protocols
Recent studies have evaluated this compound's role in anesthetic protocols for dogs:
-
Cardiovascular Effects :
- A study involving Beagle dogs demonstrated that this compound premedication resulted in a 20-30% reduction in heart rate and cardiac output during propofol-isoflurane anesthesia .
- This compound was incorporated into anesthetic regimens without detrimental cardiovascular effects when monitored appropriately.
- Anesthetic Sparing Effect :
Efficacy in Insomnia
A clinical trial is currently underway to assess this compound's efficacy and tolerability in treating insomnia among adults aged 18 to 65 years. The study aims to measure sleep quality using polysomnography and evaluate safety through monitoring adverse events .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for in vitro studies investigating Tasipimidine's pharmacological mechanisms?
- Methodological Answer :
Define concentration ranges using preliminary toxicity assays (e.g., MTT assays).
Include controls: vehicle (e.g., DMSO) and positive controls (e.g., known receptor agonists/antagonists).
Validate cellular models via receptor expression profiling (e.g., qPCR, flow cytometry).
Document reagent batch numbers, cell line sources, and incubation conditions for reproducibility .
Example Table :
Parameter | Specification | Validation Method |
---|---|---|
This compound stock | 10 mM in DMSO, stored at -80°C | HPLC purity verification |
Cell viability | >90% pre-experiment | Trypan blue exclusion |
Q. How should researchers formulate hypothesis-driven questions about this compound's therapeutic potential?
- Methodological Answer :
- Apply the FINER framework :
- Feasible : "Does 5 mg/kg this compound reduce neuroinflammation in LPS-induced murine models within 7 days?"
- Novel : Focus on underexplored pathways (e.g., IL-17 modulation).
- Ethical : Adhere to ARRIVE guidelines for animal studies.
- Use PICO structure : Population (C57BL/6 mice), Intervention (this compound), Comparison (placebo), Outcome (microglial activation) .
Q. What documentation standards ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
Record stoichiometric ratios with purity certificates for starting materials.
Specify reaction conditions (temperature ±0.5°C, inert atmosphere duration).
Deposit raw spectral data (NMR, HPLC) in institutional repositories.
Use IUPAC nomenclature and reference published synthetic routes .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's in vitro potency and in vivo efficacy?
- Methodological Answer :
Conduct meta-analysis of variables (e.g., administration routes, pharmacokinetics).
Perform comparative assays under standardized conditions with identical compound batches.
Use PK-PD modeling to align in vitro EC50 with in vivo exposure levels.
Example Table :
Q. What advanced methodologies enable deconvolution of this compound's off-target effects?
- Methodological Answer :
Chemical proteomics : Use this compound-coupled affinity matrices to pull down interacting proteins.
CRISPR-Cas9 screens : Genome-wide knockout libraries to identify resistance/sensitivity genes.
Multi-omics integration : Machine learning pipelines to correlate transcriptomic/proteomic datasets .
Q. How can computational approaches address conflicting reports on this compound's blood-brain barrier (BBB) penetration?
- Methodological Answer :
Reanalyze pharmacokinetic data using consensus metrics (e.g., logBB vs. PSurf).
Validate with in situ brain perfusion assays and PET imaging using carbon-11 labeled analogs.
Standardize brain homogenate preparation to reduce interlab variability .
Q. Key Methodological Considerations
- Data Contradiction Analysis : Use frameworks like PICO and FINER to isolate variables (e.g., dosing regimens, model systems) .
- Literature Review : Prioritize primary patents (e.g., EP 22714901.0) and peer-reviewed studies over commercial databases .
- Ethical Compliance : For preclinical studies, align with institutional animal care protocols and material transfer agreements .
Properties
CAS No. |
1465908-70-6 |
---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H16N2O2/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13/h2-4,12H,5-8H2,1H3,(H,14,15) |
InChI Key |
GHIKYGQWBRHEGU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1CCOC2C3=NCCN3 |
Canonical SMILES |
COC1=CC=CC2=C1CCOC2C3=NCCN3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tasipimidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.